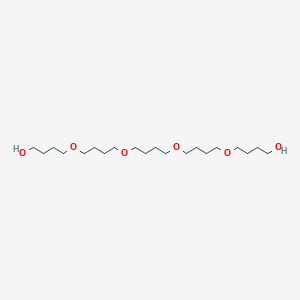
(1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester is an organic compound that belongs to the class of cyclopropane carboxylates This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid ester group and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-methoxyphenyl diazomethane with ethyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as rhodium or copper to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-methoxyphenyl)cyclopropanecarboxylic acid.
Reduction: Formation of 2-(3-methoxyphenyl)cyclopropanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving cyclopropane derivatives. It may also serve as a model compound for investigating the biological activity of cyclopropane-containing molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The cyclopropane ring is a common motif in many bioactive molecules, and modifications of this compound can lead to the discovery of new drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, thereby exerting various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-Methoxyphenyl)cyclopropanecarboxylic acid
- 2-(3-Methoxyphenyl)cyclopropanol
- 2-(3-Methoxyphenyl)cyclopropanecarboxamide
Uniqueness
(1RS,2RS)-2-(3-Methoxyphenyl)-cyclopropanecarboxylic acid ethyl ester is unique due to its ester functional group, which imparts different chemical and physical properties compared to its acid, alcohol, and amide analogs. The ester group can influence the compound’s reactivity, solubility, and biological activity, making it a distinct and valuable compound for various applications.
Propriétés
IUPAC Name |
ethyl (1S,2S)-2-(3-methoxyphenyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(14)12-8-11(12)9-5-4-6-10(7-9)15-2/h4-7,11-12H,3,8H2,1-2H3/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGRLHKICHVEIJ-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]1C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Gadolinium,[10-[2,3-dihydroxy-1-(hydroxymethyl)propyl]-1,4,7,10-tetraazacyclododecane-1,4,7-triacetato(3-)-kN1,kN4,kN7,kN10,kO1,kO4,kO7]-](/img/structure/B8231015.png)


![Disodium;[[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-oxidooxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B8231023.png)
![1H-1,2,4-Triazole, 1-[[(2R)-2-(2,5-difluorophenyl)-3-methyl-2-oxiranyl]methyl]-](/img/structure/B8231035.png)








